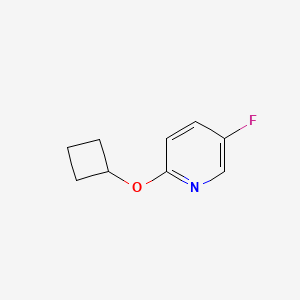

2-Cyclobutoxy-5-fluoropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclobutoxy-5-fluoropyridine is a fluorinated pyridine derivative. The presence of both a fluorine atom and a cyclobutoxy group on the pyridine ring imparts unique chemical properties to this compound. Fluorinated pyridines are known for their interesting physical, chemical, and biological properties due to the strong electron-withdrawing effect of the fluorine atom .

Métodos De Preparación

The synthesis of 2-Cyclobutoxy-5-fluoropyridine can be achieved through various synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by a complex of aluminum fluoride and copper fluoride at high temperatures can yield fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive intermediates involved .

Análisis De Reacciones Químicas

2-Cyclobutoxy-5-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce complex aromatic compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Cyclobutoxy-5-fluoropyridine has been explored for its pharmacological properties, particularly as a potential therapeutic agent targeting various diseases.

Case Study:

Research indicates that derivatives of this compound can act as agonists for G-protein coupled receptors, specifically GPR120, which are implicated in metabolic disorders such as diabetes and obesity. This receptor modulation can lead to beneficial effects on glucose metabolism and lipid regulation .

The compound exhibits noteworthy biological activities, making it a candidate for developing new drugs.

Biological Mechanisms:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit tumor growth through apoptotic pathways and modulation of cell signaling .

- Anti-inflammatory Properties: Its potential to regulate inflammatory responses has been documented, indicating its usefulness in treating inflammation-related disorders .

Material Science

In material science, this compound is utilized as a building block for synthesizing advanced materials with specific properties.

Applications:

- Polymer Chemistry: It can serve as a monomer in the production of polymers with enhanced thermal stability and mechanical properties.

- Nanotechnology: The compound's unique structure allows it to be integrated into nanoparticle formulations for drug delivery systems .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-Cyclobutoxy-5-fluoropyridine depends on its specific applicationThis can affect the compound’s binding affinity to molecular targets, such as enzymes or receptors, and modulate its biological activity .

Comparación Con Compuestos Similares

2-Cyclobutoxy-5-fluoropyridine can be compared with other fluorinated pyridines, such as:

2-Fluoropyridine: Lacks the cyclobutoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

3-Fluoropyridine: The fluorine atom is positioned differently on the pyridine ring, leading to variations in reactivity and properties.

4-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom in the para position, affecting its electronic properties.

The uniqueness of this compound lies in the combination of the cyclobutoxy group and the fluorine atom, which imparts distinct steric and electronic effects, making it valuable for specific applications in research and industry .

Actividad Biológica

2-Cyclobutoxy-5-fluoropyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is notable for its unique structural features, which include a cyclobutoxy group and a fluorine atom on the pyridine ring, influencing its reactivity and biological interactions.

The synthesis of this compound typically involves the reaction of fluorinated pyridine derivatives with cyclobutyl alcohol or analogous compounds. The fluorine substitution at the 5-position enhances the compound's lipophilicity and alters its electronic properties, making it suitable for various biological applications .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the cyclobutoxy group can modulate binding affinity and selectivity towards these targets, which is crucial for its pharmacological effects. The compound's mechanism of action may involve inhibition or modulation of key pathways relevant to diseases like neurodegeneration and infections .

Biological Activity and Applications

Research indicates that this compound exhibits significant potential in several therapeutic areas:

- Neurodegenerative Diseases : It has been explored as a modulator of eukaryotic initiation factor 2B (eIF2B), which plays a critical role in cellular stress responses linked to Alzheimer's disease and other neurodegenerative conditions .

- Antimicrobial Activity : Similar fluorinated compounds have shown efficacy against Mycobacterium tuberculosis, suggesting that this compound may also possess antimicrobial properties .

Case Studies

Several studies have investigated the biological effects of this compound:

- Neuroprotection : A study demonstrated that compounds similar to this compound could inhibit stress granule formation, providing neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) .

- Antitubercular Activity : In vitro assays revealed that certain analogs of fluorinated pyridines exhibit potent activity against Mycobacterium tuberculosis, with modifications leading to reduced lipophilicity and improved safety profiles .

Comparative Analysis

To better understand the significance of this compound, it can be compared to other fluorinated pyridines:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoropyridine | Lacks cyclobutoxy group | More reactive; used in various syntheses |

| 3-Fluoropyridine | Fluorine at different position | Varies in reactivity; less studied |

| 4-Fluoropyridine | Similar to 2-fluoropyridine | Similar properties; less unique |

| This compound | Cyclobutoxy + Fluorine | Potential neuroprotective and antimicrobial activity |

Propiedades

IUPAC Name |

2-cyclobutyloxy-5-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKXIOQGRVBDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.